(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a furan ring substituted with a methylcyclopropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylcyclopropyl group: The methylcyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.
Coupling with the fluorophenyl group: The fluorophenyl group can be attached through a cross-coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the acrylamide moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction between the cyano group and an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring and methylcyclopropyl group can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2-chlorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(E)-2-cyano-N-(2-bromophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
(E)-2-cyano-N-(2-methylphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and selectivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-14(11)17-7-6-13(23-17)9-12(10-20)18(22)21-16-5-3-2-4-15(16)19/h2-7,9,11,14H,8H2,1H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIXHOOCKICNO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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